molecular formula C20H26N4O4 B125565 N,N'-Bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide CAS No. 148805-97-4

N,N'-Bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide

Cat. No. B125565
M. Wt: 386.4 g/mol
InChI Key: SETUKKXSXMULQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide, commonly known as BMHDC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMHDC is a bis-pyridinium compound that has been synthesized and studied for its potential use in various applications, including biological and medical research.

Mechanism Of Action

BMHDC acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have a variety of effects on the nervous system, depending on the location and function of the neurons involved.

Biochemical And Physiological Effects

BMHDC has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the modulation of neurotransmitter release, and the potentiation of synaptic transmission. These effects can have a variety of implications for the study of the nervous system and the development of new therapeutic agents for neurological disorders.

Advantages And Limitations For Lab Experiments

BMHDC has several advantages as a tool for lab experiments, including its potency as an acetylcholinesterase inhibitor and its ability to modulate neurotransmitter release and synaptic transmission. However, its use is limited by its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on BMHDC, including the development of new therapeutic agents for neurological disorders, the study of the role of acetylcholine in various physiological processes, and the investigation of the potential toxicity and safety of BMHDC. Further research is needed to fully understand the potential applications and limitations of this compound in the field of biological and medical research.

Synthesis Methods

BMHDC is synthesized through a multi-step process that involves the reaction of 1,6-hexamethylenediamine with 2-picolinic acid, followed by the reaction of the resulting compound with methyl iodide. The final product is obtained through the reaction of the intermediate compound with 2-picolyl chloride.

Scientific Research Applications

BMHDC has been extensively studied for its potential use as a tool in biological and medical research. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property makes BMHDC a valuable tool in the study of the nervous system and the role of acetylcholine in various physiological processes.

properties

CAS RN

148805-97-4

Product Name

N,N'-Bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

N,N'-bis(1-methyl-6-oxopyridin-3-yl)octanediamide

InChI

InChI=1S/C20H26N4O4/c1-23-13-15(9-11-19(23)27)21-17(25)7-5-3-4-6-8-18(26)22-16-10-12-20(28)24(2)14-16/h9-14H,3-8H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

SETUKKXSXMULQT-UHFFFAOYSA-N

SMILES

CN1C=C(C=CC1=O)NC(=O)CCCCCCC(=O)NC2=CN(C(=O)C=C2)C

Canonical SMILES

CN1C=C(C=CC1=O)NC(=O)CCCCCCC(=O)NC2=CN(C(=O)C=C2)C

Other CAS RN

148805-97-4

synonyms

II3-BMP6MeDNH2
N,N'-bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide

Origin of Product

United States

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